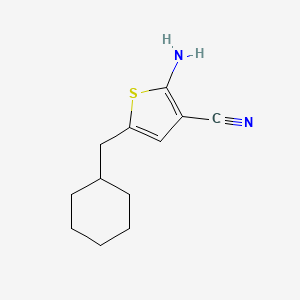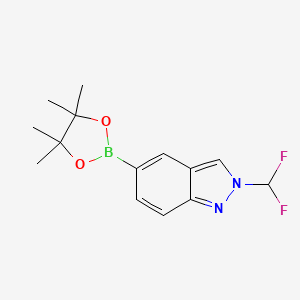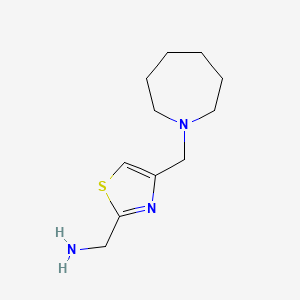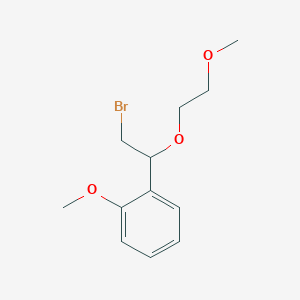![molecular formula C17H17NO5 B15302401 2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a hydroxyphenyl group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of N-benzyloxycarbonyl-4-hydroxyphenylalanine as a starting material. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: The free amino acid without the benzyloxycarbonyl group.
Substitution: Various substituted amino acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyloxycarbonyl-4-hydroxyphenylalanine
- 2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid is unique due to the specific position of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .
Propriétés
Formule moléculaire |
C17H17NO5 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
3-(2-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5/c19-15-9-5-4-8-13(15)10-14(16(20)21)18-17(22)23-11-12-6-2-1-3-7-12/h1-9,14,19H,10-11H2,(H,18,22)(H,20,21) |
Clé InChI |
ZJCFOYRYRWVJAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)



![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)



![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
